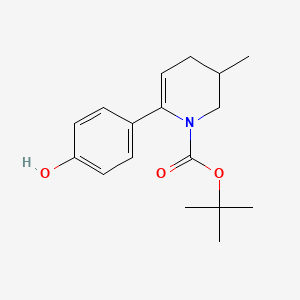
tert-Butyl 6-(4-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a hydroxyphenyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the pyridine ring can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its structural similarity to bioactive molecules.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dimethylethyl 3,4-dihydro-6-(4-methoxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate
- 1,1-Dimethylethyl 3,4-dihydro-6-(4-chlorophenyl)-3-methyl-1(2H)-pyridinecarboxylate
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-6-(4-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is unique due to the presence of the hydroxyphenyl group, which allows for specific interactions with biological molecules that are not possible with methoxy or chlorophenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H23NO3 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
tert-butyl 6-(4-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12-5-10-15(13-6-8-14(19)9-7-13)18(11-12)16(20)21-17(2,3)4/h6-10,12,19H,5,11H2,1-4H3 |
InChI-Schlüssel |
RHSOXWSUYSVBBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


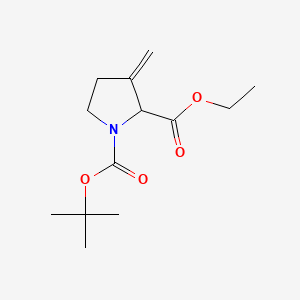
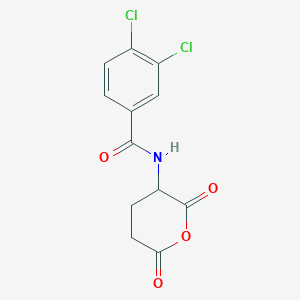
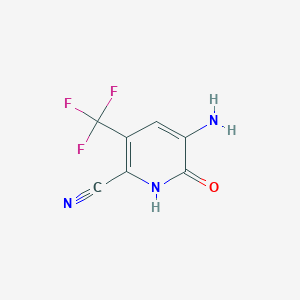
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
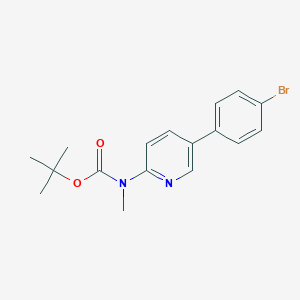


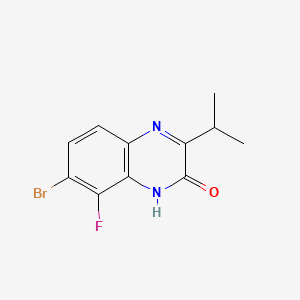
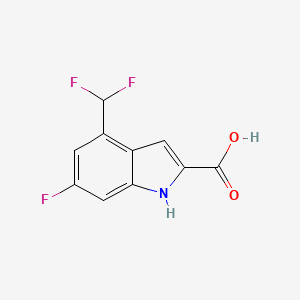
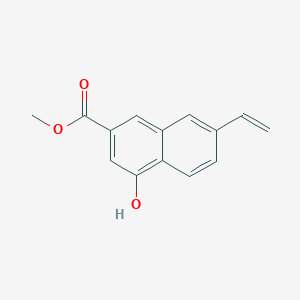
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)
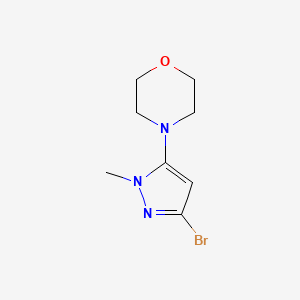

![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
